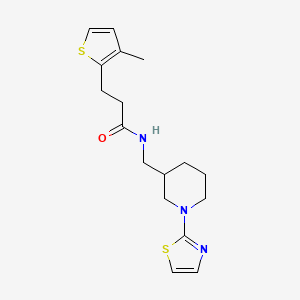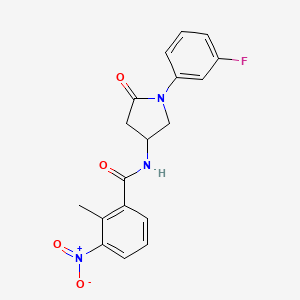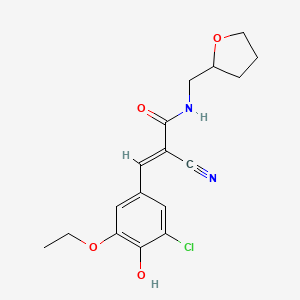
(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide" often involves multi-step chemical processes. For instance, the synthesis of related cyanoalk-enamides and oxamide complexes has been achieved through methods that may include condensation reactions, the use of lithium salts of ethyl cyanoacetate, and reactions with various reagents to introduce specific functional groups or to create complex structures (Johnson et al., 2006); (Cui et al., 2011).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds utilize techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling. These analyses reveal the arrangement of atoms within the molecule, the configuration of various substituents, and insights into the compound's stereochemistry (Papageorgiou et al., 1998); (Li et al., 2013).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds are influenced by their functional groups and molecular structure. Studies have shown that the presence of cyano, ethoxy, and oxolane groups can lead to interesting reactivity patterns, such as nucleophilic addition reactions, cyclization, and interactions with metal ions to form complexes (Bondock et al., 2014); (O'Callaghan et al., 1999).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. These properties are often determined through experimental measurements and can provide valuable information for the compound's handling and application (Kubicki et al., 2000).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for predicting the compound's behavior in chemical reactions. Investigations into the chemical properties of similar compounds have revealed detailed insights into their reactivity, stability, and potential for forming derivatives or complexes (Shipilovskikh et al., 2009).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Structural Analysis
Studies on anticonvulsant enaminones and propenamides reveal the significance of hydrogen bonding in determining the crystal structures and conformations of these compounds. For instance, research on a set of anticonvulsant enaminones demonstrated the role of intermolecular N–H⋯O=C hydrogen bonds in forming infinite chains of molecules, highlighting the importance of hydrogen bonding in the structural assembly of these compounds (Kubicki, Bassyouni, & Codding, 2000). Additionally, studies on derivatives of enaminones and propenamides, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, provide insights into the role of enamine tautomers and the impact of intramolecular hydrogen bonding on the conformation and stability of these molecules (Johnson et al., 2006).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide are areas of active research. For example, the synthesis of α-Halo-γ-hydroxyenamides using titanium tetrahalide mediated reactions demonstrates the versatility of enamide derivatives in chemical synthesis, providing pathways to various structurally complex and functionally diverse molecules (Yabuuchi et al., 2016). Similarly, the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes into heterocyclic derivatives showcases the potential of these compounds in constructing complex heterocyclic structures (Bacchi et al., 2005).
Eigenschaften
IUPAC Name |
(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-2-23-15-8-11(7-14(18)16(15)21)6-12(9-19)17(22)20-10-13-4-3-5-24-13/h6-8,13,21H,2-5,10H2,1H3,(H,20,22)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSPSGDCAYBJRT-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NCC2CCCO2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NCC2CCCO2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)
![3-{3-Methoxy-4-[(4-methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B2485548.png)
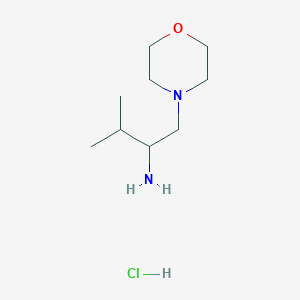
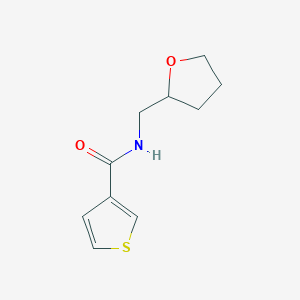
![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)

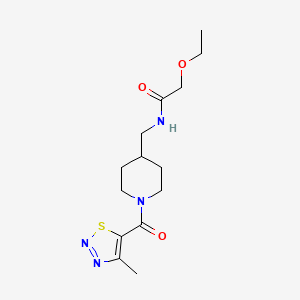
![2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2485561.png)
![5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2485562.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B2485563.png)
